molecular formula C12H16N2O B8530990 2-Amino-4-(benzyloxy)-2-methylbutanonitrile

2-Amino-4-(benzyloxy)-2-methylbutanonitrile

Cat. No. B8530990
M. Wt: 204.27 g/mol
InChI Key: VLXXVTIRPSYSPT-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)-2-methylbutanonitrile is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(benzyloxy)-2-methylbutanonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(benzyloxy)-2-methylbutanonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-(benzyloxy)-2-methylbutanonitrile

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-amino-2-methyl-4-phenylmethoxybutanenitrile

InChI

InChI=1S/C12H16N2O/c1-12(14,10-13)7-8-15-9-11-5-3-2-4-6-11/h2-6H,7-9,14H2,1H3

InChI Key

VLXXVTIRPSYSPT-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)(C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.31 g (108.3 mmol) of sodium cyanide in 10 ml of water were admixed with 6.37 g (119.1 mmol) of ammonium chloride (dissolved in 15 ml of warm water) and 9 ml (216.6 mmol) of conc. ammonia in water. Subsequently, 19.3 g (108.3 mmol) of 4-(benzyloxy)butan-2-one, dissolved in 3 ml of ethanol, were added. The mixture was stirred at RT for 15 min and at 60° C. for 2 h. Another 4 g (81.6 mmol) of sodium cyanide, 4.8 g (89.7 mmol) of ammonium chloride and 6.5 ml (156.4 mmol) of conc. ammonia in water were added and the mixture was stirred at 60° C. for a further 2 h. Then the reaction solution was cooled and 300 ml each of methylene chloride and water were added thereto. After phase separation, the aqueous phase was extracted with 300 ml of methylene chloride. The combined organic phases were dried and concentrated. The crude product was purified using silica gel (cyclohexane/ethyl acetate gradient 6/4-1/1). 19.9 g of the target compound (77% purity, 69% of theory) were obtained.
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
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15 mL
Type
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Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
19.3 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
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4.8 g
Type
reactant
Reaction Step Six
Quantity
6.5 mL
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reactant
Reaction Step Six
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10 mL
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Synthesis routes and methods II

Procedure details

6.37 g (119.1 mmol) of ammonium chloride (dissolved in 15 ml of warm water) and 9 ml (216.6 mmol) of conc. ammonia in water were added to 5.31 g (108.3 mmol) of sodium cyanide in 10 ml of water. 19.3 g (108.3 mmol) of 4-(benzyloxy)butan-2-one, dissolved in 3 ml of ethanol, were then added. The mixture was stirred at RT for 15 min and at 60° C. for 2 h. Another 4 g (81.6 mmol) of sodium cyanide, 4.8 g (89.7 mmol) of ammonium chloride and 6.5 ml (156.4 mmol) of conc. ammonia in water were added and the mixture was stirred at 60° C. for a further 2 h. The reaction solution was then cooled, and 300 ml each of methylenechloride and water were added. After phase separation, the aqueous phase was extracted with 300 ml of methylene chloride. The combined organic phases were dried and concentrated. The crude product was purified on silica gel (cyclohexane/ethyl acetate gradient 6/4-1/1). This gave 19.9 g of the target compound (77% pure, 69% of theory).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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300 mL
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Reaction Step One
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15 mL
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Reaction Step Two
Quantity
5.31 g
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Reaction Step Two
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Reaction Step Three
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3 mL
Type
solvent
Reaction Step Three
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4 g
Type
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Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
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